molecular formula C8H4BrN3S B8434882 2-Amino-4-bromo-benzothiazole-6-carbonitrile

2-Amino-4-bromo-benzothiazole-6-carbonitrile

Cat. No. B8434882
M. Wt: 254.11 g/mol
InChI Key: ULGSMGOEISWABT-UHFFFAOYSA-N
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Patent
US08883833B2

Procedure details

A reaction mixture of (2) compound (1.3 g, 3.66 mmol), CuI (70 mg, 0.366 mmol, 0.1 eq.), 1,10-phenanthroline (70 mg, 0.366 mmol), and Cs2CO3 (1.8 g, 5.5 mmol, 1.5 eq.) in dioxane (20 mL) was stirred under reflux for 2 h under Ar. After cooling to room temperature, water (100 mL) was added; solid was filtered, washed with water (100 mL×3) followed by ether (50 mL×3). The solid was dried in vacuo at room temperature overnight, to provide 1 g (quantitative yield) of the desired product (3). 1H-NMR-(400 MHz, CDCl3)
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4](Br)[C:3]=1[NH:11][C:12]([NH2:14])=[S:13].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].O>O1CCOCC1.[Cu]I>[NH2:14][C:12]1[S:13][C:4]2[CH:5]=[C:6]([C:8]#[N:9])[CH:7]=[C:2]([Br:1])[C:3]=2[N:11]=1 |f:2.3.4|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C#N)Br)NC(=S)N
Name
compound
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
70 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Cs2CO3
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
70 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h under Ar
Duration
2 h
FILTRATION
Type
FILTRATION
Details
solid was filtered
WASH
Type
WASH
Details
washed with water (100 mL×3)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C#N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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